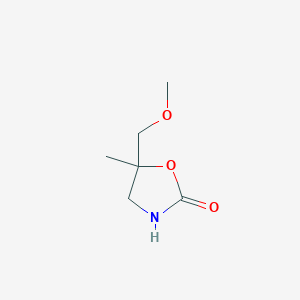
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-isopropylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-isopropylphenyl)urea, also known as PF-04859989, is a small molecule inhibitor that has shown potential in scientific research applications. This compound is a member of the urea class of compounds and has a molecular weight of 401.49 g/mol.
Aplicaciones Científicas De Investigación
Stereoselective Synthesis in Medicinal Chemistry
Stereoselective synthesis plays a crucial role in the development of pharmaceutical compounds. For instance, the detailed synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179 showcases the importance of stereochemistry in medicinal chemistry. The process involves stereospecific hydroboration, oxidation, and reduction steps to achieve the desired stereochemistry, crucial for the biological activity of pharmaceutical compounds (Chen et al., 2010).
Pharmacological Research
Research into orexin receptors and their role in compulsive food consumption highlights the potential of urea derivatives in addressing eating disorders. Specific antagonists targeting orexin receptors have been shown to selectively reduce binge eating in animal models, suggesting a pathway for therapeutic intervention in compulsive eating behaviors (Piccoli et al., 2012).
Material Science and Sensing Technologies
In material science, urea derivatives are utilized to enhance the electrochromic properties of conducting polymers. Copolymerization with specific urea compounds has led to materials with variable coloration and improved electrochromic performance, which are valuable for applications in smart windows and displays (Türkarslan et al., 2007).
Chemical Sensing and Molecular Recognition
Urea derivatives are also prominent in the development of fluorescent pH sensors. These compounds demonstrate reversible changes in fluorescence in response to pH variations, enabling their use as sensitive tools for monitoring environmental and biological systems. The design of such sensors leverages the intramolecular charge transfer and aggregation-induced emission properties of urea derivatives (Yang et al., 2013).
Environmental Monitoring
In environmental science, urea derivatives serve as key components in the development of analytical methods, such as the determination of herbicide concentrations in soil and food products. This application underscores the role of these compounds in ensuring food safety and environmental protection (Fang-shi, 2007).
Propiedades
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-propan-2-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c1-13(2)14-6-8-16(9-7-14)22-20(26)23-17-11-19(25)24(12-17)18-5-3-4-15(21)10-18/h3-10,13,17H,11-12H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQONXXCPRHDDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-isopropylphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

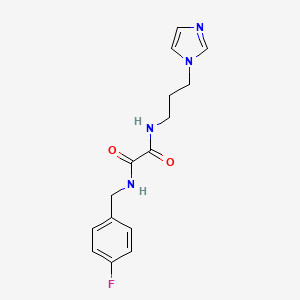
![1-(4-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2709193.png)
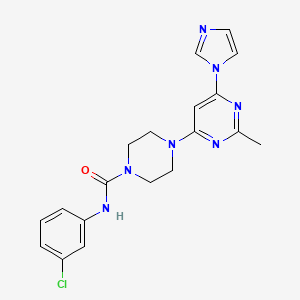
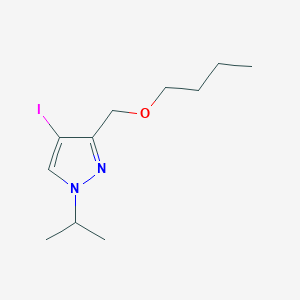
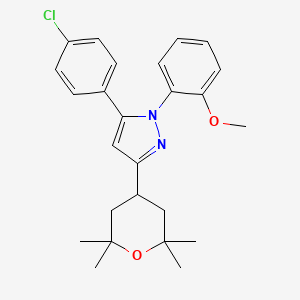
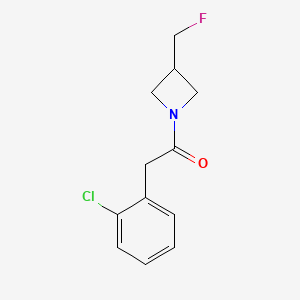
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2709201.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2709203.png)
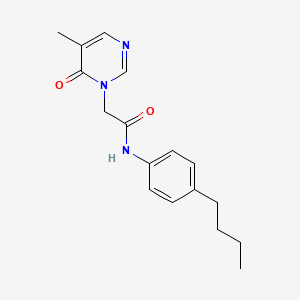
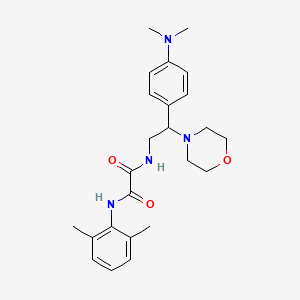
![1-[4-(Benzyloxy)phenoxy]-3-[(4-methoxyphenyl)amino]propan-2-ol](/img/structure/B2709208.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2709209.png)
